2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol
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Overview
Description
2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that contains both an imidazole and a pyridine ring fused together
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to target Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets, leading to changes that result in its antileishmanial and antimalarial effects.
Biochemical Pathways
Similar compounds have been shown to inhibit the growth of leishmania aethiopica and plasmodium berghei, suggesting that they may interfere with the life cycle of these parasites .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, one compound showed a desirable level of mean parasitemia and highest percent suppression against Plasmodium berghei infected mice .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridines.
Scientific Research Applications
2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
- 2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine
- 2-(4-methylphenyl)-1H-imidazo[4,5-d]pyridine
Uniqueness
2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to the presence of the hydroxyl group at the 1-position of the imidazole ring. This functional group can significantly influence the compound’s reactivity and its interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-hydroxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-4-6-10(7-5-9)13-15-12-11(16(13)17)3-2-8-14-12/h2-8,17H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMFKIVGZDPUNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2O)C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666076 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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